(S)-2-(tert-Butoxy)-2-(7-(4-chlorophenyl)-5-methyl-2-(1-methyl-3-(1-(oxetan-3-yl)piperidin-4-yl)-1H-indazol-5-yl)benzo[d]thiazol-6-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GS-9822 is a novel LEDGIN (Lens Epithelium-Derived Growth Factor Inhibitor) that targets the binding pocket of LEDGF/p75, a cellular cofactor that significantly contributes to HIV integration site selection. This compound displays a block-and-lock phenotype in cell culture, making it a potent antiviral agent that inhibits HIV integration and maturation .
準備方法
The synthetic routes and reaction conditions for GS-9822 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO) and mixing with polyethylene glycol (PEG300), Tween 80, and distilled water .
化学反応の分析
GS-9822 undergoes various chemical reactions, primarily focusing on its interaction with the LEDGF/p75 binding pocket. The compound inhibits the integrase-LEDGF/p75 interaction, reducing HIV-1 integration. The major products formed from these reactions are less active or inactive forms of the virus .
科学的研究の応用
GS-9822 has significant scientific research applications, particularly in the field of HIV research. It is used to study HIV latency and as a functional cure strategy. The compound’s ability to inhibit HIV integration and maturation makes it a valuable tool for understanding the mechanisms of HIV persistence and developing potential treatments . Additionally, GS-9822 has high in vitro metabolic stability and favorable oral pharmacokinetic profiles, making it suitable for preclinical research .
作用機序
GS-9822 exerts its effects by targeting the LEDGF/p75 binding pocket, a crucial site for HIV integration. By inhibiting the integrase-LEDGF/p75 interaction, GS-9822 prevents the integration of HIV into the host genome, thereby reducing viral replication and promoting latency. This mechanism of action is referred to as the early effect of LEDGINs .
類似化合物との比較
GS-9822 is compared with other LEDGINs, such as CX14442. In most assays, GS-9822 has shown greater potency than CX14442. The unique aspect of GS-9822 is its ability to demonstrate combined effects on viral replication, integrase-LEDGF/p75 interaction, integration sites, epigenetic landscape, immediate latency, and latency reversal at nanomolar concentrations achievable in the clinic . Other similar compounds include dolutegravir and bictegravir, which are integrase strand transfer inhibitors (INSTIs) used in combination antiretroviral therapy .
特性
分子式 |
C36H39ClN4O4S |
---|---|
分子量 |
659.2 g/mol |
IUPAC名 |
(2S)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid |
InChI |
InChI=1S/C36H39ClN4O4S/c1-20-16-27-33(30(21-6-9-24(37)10-7-21)29(20)32(35(42)43)45-36(2,3)4)46-34(38-27)23-8-11-28-26(17-23)31(39-40(28)5)22-12-14-41(15-13-22)25-18-44-19-25/h6-11,16-17,22,25,32H,12-15,18-19H2,1-5H3,(H,42,43)/t32-/m0/s1 |
InChIキー |
RRMWWVMCCINVHZ-YTTGMZPUSA-N |
異性体SMILES |
CC1=CC2=C(C(=C1[C@@H](C(=O)O)OC(C)(C)C)C3=CC=C(C=C3)Cl)SC(=N2)C4=CC5=C(C=C4)N(N=C5C6CCN(CC6)C7COC7)C |
正規SMILES |
CC1=CC2=C(C(=C1C(C(=O)O)OC(C)(C)C)C3=CC=C(C=C3)Cl)SC(=N2)C4=CC5=C(C=C4)N(N=C5C6CCN(CC6)C7COC7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。